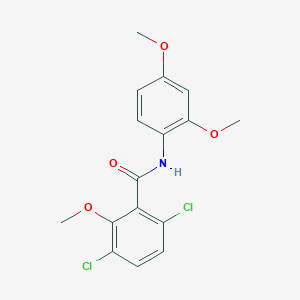

3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves acylation reactions, where an amino compound is reacted with an acyl chloride in a suitable solvent such as THF (tetrahydrofuran), followed by characterization techniques like NMR and elemental analysis. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared through acylation of 3-aminophenol with 4-metoxybenzoylchloride, showcasing a typical synthetic pathway that could be relevant (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is often determined by X-ray diffraction and supported by DFT calculations. These methods reveal the impact of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's three-dimensional conformation and reactivity (Karabulut et al., 2014).

Chemical Reactions and Properties

Compounds of similar structure undergo various chemical reactions, including radiolabeling and binding assays. These reactions not only reveal the compound's functional capabilities but also its interaction with biological receptors, indicating potential pharmacological applications. For example, benzamide analogues were radiolabeled with tritium to study their binding to sigma-2 receptors, demonstrating a methodology that could be applied to our compound of interest for understanding its chemical behavior and interactions (Xu et al., 2005).

Physical Properties Analysis

The physical properties of similar benzamide derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. For example, the study of structure-affinity relationships among benzamide derivatives provides insights into how modifications affect physical properties and receptor affinities, which is essential for designing compounds with desired physical characteristics and biological activities (Perrone et al., 2000).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, can be elucidated through synthesis and characterization studies. These studies often involve the preparation of derivatives, reaction with various reagents, and subsequent analysis of the products to understand the chemical behavior of the parent compound. For instance, the synthesis and pharmacological activities of novel benzamide derivatives provide a framework for exploring the chemical properties of closely related compounds, including this compound (Abdulla et al., 2013).

properties

IUPAC Name |

3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO4/c1-21-9-4-7-12(13(8-9)22-2)19-16(20)14-10(17)5-6-11(18)15(14)23-3/h4-8H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIMYHKDJWZLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)

![N-(3,5-dimethyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884517.png)

![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)

![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)

![1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)

![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)

![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)

![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)

![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)

![1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)